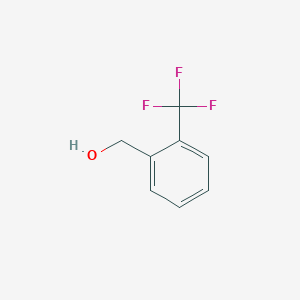

2-(Trifluoromethyl)benzyl alcohol

Overview

Description

2-(Trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzyl alcohol structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-(trifluoromethyl)benzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-(trifluoromethyl)benzaldehyde. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

Oxidation: 2-(Trifluoromethyl)benzoic acid.

Reduction: 2-(Trifluoromethyl)benzylamine.

Substitution: 2-(Trifluoromethyl)benzyl chloride or bromide.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Trifluoromethyl)benzyl alcohol is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. The trifluoromethyl group enhances the compound's biological activity and selectivity, making it a valuable asset in drug formulation .

Case Study: Neurological Agents

Research has demonstrated that compounds incorporating the trifluoromethyl group exhibit increased potency against certain neurological targets. For example, derivatives of this alcohol have shown promising results in enhancing the efficacy of treatments for depression and anxiety disorders .

Material Science

Advanced Materials Formulation

In material science, this compound is employed in the development of advanced materials, including coatings and polymers. Its unique chemical structure contributes to improved thermal stability and chemical resistance, which are critical for high-performance materials .

Application Example: Coatings

The incorporation of this compound into polymer matrices has led to the creation of coatings that are not only durable but also exhibit resistance to harsh environmental conditions. This application is particularly valuable in industries requiring long-lasting protective surfaces, such as automotive and aerospace .

Organic Synthesis

Reagent in Organic Chemistry

As a reagent, this compound plays a significant role in organic synthesis. It facilitates the formation of complex molecules through various chemical reactions, allowing researchers to explore new synthetic pathways .

Example Reaction: Glycosylation

A notable application involves its use in glycosylation reactions, where it enhances the selectivity for 1,2-cis glycosidic linkages when used as a protecting group for glucosyl imidate donors. Studies indicate that increasing the number of trifluoromethyl groups can significantly improve selectivity ratios in these reactions .

Agricultural Chemicals

Development of Agrochemicals

In agriculture, this compound is being investigated for its potential in developing effective agrochemicals, including herbicides and fungicides. The trifluoromethyl group contributes to enhanced efficacy against pests and diseases .

Case Study: Herbicide Formulations

Research has shown that formulations containing this compound demonstrate superior activity against certain weed species compared to traditional herbicides. This can lead to more effective pest control solutions with potentially lower environmental impact .

Summary Table of Applications

| Application Area | Description | Notable Benefits |

|---|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs | Enhanced biological activity |

| Material Science | Used in coatings and polymers | Improved thermal stability |

| Organic Synthesis | Reagent for complex molecule formation | Facilitates new synthetic pathways |

| Agricultural Chemicals | Development of herbicides and fungicides | Increased efficacy against pests |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes like alcohol dehydrogenases, leading to the formation of corresponding aldehydes or acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity .

Comparison with Similar Compounds

- 4-(Trifluoromethyl)benzyl alcohol

- 2-(Trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzylamine

- 4-(Trifluoromethyl)benzaldehyde

Comparison: 2-(Trifluoromethyl)benzyl alcohol is unique due to the position of the trifluoromethyl group on the benzyl ring. This positioning affects its reactivity and interaction with other molecules. Compared to 4-(trifluoromethyl)benzyl alcohol, the ortho position of the trifluoromethyl group in this compound can lead to different steric and electronic effects, influencing its chemical behavior and applications .

Biological Activity

2-(Trifluoromethyl)benzyl alcohol (TFMB) is an organic compound with the molecular formula . Its structure features a benzyl group substituted with a trifluoromethyl group, which significantly influences its chemical properties and biological activity. This article explores the biological activity of TFMB, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry. The presence of fluorine atoms can also modify the compound's interaction with enzymes and receptors, potentially leading to significant biological effects.

1. Anticancer Properties

Recent studies have indicated that TFMB exhibits notable anticancer properties. For instance, research has shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of benzyl alcohols, including those with trifluoromethyl substitutions, can induce apoptosis in cancer cells, suggesting a mechanism of action that warrants further exploration .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (μM) | Observations |

|---|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induced apoptosis in a dose-dependent manner | |

| U87 glioblastoma | 45.2 ± 13.0 | Significant cytotoxicity compared to standard treatments |

2. Enzyme Interactions

TFMB has been investigated for its role as a substrate in enzyme-catalyzed reactions. Its structural features allow it to participate in various biochemical pathways, particularly in reactions involving alcohol dehydrogenases. The trifluoromethyl group can influence the reactivity and selectivity of these enzymatic processes, enhancing the efficiency of synthetic pathways in carbohydrate chemistry .

The mechanisms through which TFMB exerts its biological effects are multifaceted:

- Inhibition of Enzymes : The compound may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways.

- Modulation of Signal Transduction : By interacting with receptors or other molecular targets, TFMB can modulate signaling pathways involved in cell growth and apoptosis.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study conducted by Goreti Ribeiro Morais et al. demonstrated that a derivative of TFMB significantly suppressed tumor growth in vivo. The compound was found to accelerate apoptosis in MCF cell lines and showed promising results in reducing tumor size in animal models .

Case Study 2: Enzyme-Catalyzed Reactions

Research published in the Journal of Organic Chemistry explored the use of TFMB as a glycosyl donor in O-glycosylation reactions. The study reported enhanced selectivity for 1,2-cis glycosidic linkages when using trifluoromethylated benzyl groups compared to traditional benzyl groups . This highlights TFMB's potential utility in carbohydrate synthesis.

Q & A

Q. Basic: What are the common synthetic routes for 2-(Trifluoromethyl)benzyl alcohol?

Synthesis of this compound can be achieved through:

- Biocatalytic reduction : Yeast-mediated asymmetric synthesis using α-(trifluoromethyl)benzaldehyde derivatives as substrates, producing enantiomerically enriched alcohol .

- Oxidation with POM-ILs : A biphasic system using polyoxometalate-based ionic liquids (POM-ILs) and hydrogen peroxide (30%) at 90°C for 2 hours, yielding high conversion rates .

- Electrophilic substitution : Introducing the trifluoromethyl group via halogen exchange or direct fluorination of benzyl alcohol precursors, though regioselectivity must be controlled .

Q. Advanced: How do electron-withdrawing groups influence the acidity of this compound compared to other benzyl alcohols?

The trifluoromethyl group at the 2-position enhances acidity due to its strong electron-withdrawing effect, stabilizing the conjugate base (alkoxide ion). For example:

- Acidity trend : this compound is more acidic than unsubstituted benzyl alcohol but less acidic than para-substituted analogs (e.g., 4-nitrobenzyl alcohol) due to steric and electronic effects .

- Experimental validation : pKa values can be determined via potentiometric titration or computational modeling (DFT) to quantify substituent effects .

Q. Basic: What are the key physical properties of this compound?

Key properties include:

- Boiling point : 64–65°C at 5 mmHg .

- Density : 1.293 g/mL at 25°C .

- Refractive index : .

- Solubility : Miscible with organic solvents (e.g., acetone, ethanol) but limited solubility in water .

Q. Advanced: What challenges arise in the photocatalytic oxidation of this compound, and how can product inhibition be mitigated?

- Challenges : Over-oxidation to benzoic acid and inhibition by aldehyde products or adsorbed byproducts on catalyst surfaces reduce selectivity .

- Mitigation strategies :

Q. Basic: What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : , , and NMR to confirm structure and purity (e.g., signals at δ -60 to -65 ppm for CF₃ groups) .

- Mass spectrometry (LCMS) : To detect molecular ion peaks (e.g., m/z 177 [M+H]⁺) and fragmentation patterns .

- HPLC : For quantifying conversion rates and monitoring byproducts using reverse-phase columns (retention time ~1.25–1.29 minutes) .

Q. Advanced: How can Polyoxometalate-Based Ionic Liquids (POM-ILs) enhance the oxidation efficiency of this compound?

- Mechanism : POM-ILs act as bifunctional catalysts, stabilizing reactive intermediates and facilitating electron transfer during oxidation with H₂O₂.

- Optimization : Catalyst loading (0.1 eq.), temperature (90°C), and solvent (acetone/water biphasic system) achieve >90% conversion in 2 hours .

- Reusability : POM-ILs can be recycled up to 5 times without significant loss of activity .

Q. Basic: What safety precautions are necessary when handling this compound?

- Storage : Keep in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizers and acids .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Inhalation risks require fume hood use during synthesis .

- Disposal : Follow hazardous waste protocols due to potential fluoride release during degradation .

Q. Advanced: What strategies are effective in resolving contradictory data from different synthetic methods of this compound?

- Comparative studies : Use standardized analytical methods (e.g., NMR, HPLC) to benchmark yields and purity across biocatalytic, catalytic, and stoichiometric routes .

- Mechanistic probing : Isotope labeling (e.g., ) or kinetic studies to identify rate-limiting steps and side reactions in competing pathways .

- Computational modeling : DFT calculations to predict regioselectivity and optimize reaction conditions for trifluoromethyl group introduction .

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQNSHZTQSLJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188166 | |

| Record name | 2-(Trifluoromethyl)benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-06-5 | |

| Record name | 2-(Trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.